Welcome to the BenchChem Online Store!
molecular formula C18H16N2O3 B8693841 6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde CAS No. 157169-61-4

6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde

Cat. No. B8693841
M. Wt: 308.3 g/mol
InChI Key: HDRBHTIDMNBGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05591862

Procedure details

To a solution of 5-iodo-2-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]pyridine (2.5 g) in tetrahydrofuran (40 ml) was added dropwise, at -65° C. in nitrogen streams, a hexane solution of n-butyl lithium (1.6M, 4.61 ml). The mixture was stirred for 15 minutes at the same temperature, to which was added dropwise N,N-dimethylformamide (0.71 ml). The cooling bath was removed, and the reaction mixture was stirred for further 30 minutes, to which was added a saturated aqueous solution of ammonium chloride (6 ml). The reaction mixture was poured into water, which was subjected to extraction with ethyl acetate. The ethyl acetate layer was washed with water and dried (MgSO4), then the solvent was distilled off under reduced pressure to leave 5-formyl-2-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]pyridine (1.5 g, 79%), which was recrystallized from ethyl acetate--hexane to give colorless crystals, m.p.99°-100° C.
Name
5-iodo-2-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]pyridine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.61 mL
Type
reactant
Reaction Step Three
Quantity
0.71 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH2:9][CH2:10][C:11]2[N:12]=[C:13]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[O:14][C:15]=2[CH3:16])=[N:6][CH:7]=1.CCCCCC.C([Li])CCC.CN(C)[CH:36]=[O:37]>O1CCCC1>[CH:36]([C:2]1[CH:3]=[CH:4][C:5]([O:8][CH2:9][CH2:10][C:11]2[N:12]=[C:13]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[O:14][C:15]=2[CH3:16])=[N:6][CH:7]=1)=[O:37]

Inputs

Step One
Name
5-iodo-2-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]pyridine
Quantity
2.5 g
Type
reactant
Smiles
IC=1C=CC(=NC1)OCCC=1N=C(OC1C)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
4.61 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0.71 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes at the same temperature, to which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for further 30 minutes, to which
Duration
30 min
ADDITION
Type
ADDITION
Details
was added a saturated aqueous solution of ammonium chloride (6 ml)
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water, which
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C=1C=CC(=NC1)OCCC=1N=C(OC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.